CTCE 9908 -

CTCE 9908

Catalog Number: EVT-8116734
CAS Number:
Molecular Formula: C86H147N27O23
Molecular Weight: 1927.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CTCE 9908 is classified as a chemokine receptor antagonist, specifically targeting the CXCR4 receptor. It is synthesized as a modified peptide based on the amino acid sequence of CXCL12. The compound has been evaluated in various preclinical and clinical studies, demonstrating its efficacy in reducing tumor metastasis in multiple cancer types, including breast cancer and melanoma .

Synthesis Analysis

The synthesis of CTCE 9908 involves solid-phase peptide synthesis techniques. The peptide sequence for CTCE 9908 is KGVSLSYR-K-RYSLSVGK, which includes modifications to enhance its stability and binding affinity compared to the native CXC chemokine ligand 12.

Technical Details

  • Starting Materials: The synthesis begins with protected amino acids that are sequentially added to a solid support.
  • Deprotection Steps: Each amino acid addition is followed by deprotection steps to remove protective groups, allowing for the formation of peptide bonds.
  • Cleavage and Purification: Once the full sequence is synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Molecular Structure Analysis

CTCE 9908's molecular structure consists of a chain of amino acids with specific functional groups that facilitate its interaction with the CXCR4 receptor. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₅O₄S
  • Molecular Weight: Approximately 385.5 g/mol

The structural modifications enhance its binding affinity and selectivity for CXCR4 over other receptors. The presence of specific side chains contributes to its pharmacological properties, including increased stability against enzymatic degradation .

Chemical Reactions Analysis

CTCE 9908 primarily engages in competitive inhibition reactions where it binds to CXCR4, preventing its activation by CXCL12. This interaction leads to downstream effects such as:

  • Inhibition of Cell Migration: By blocking CXCR4, CTCE 9908 reduces the migratory capabilities of cancer cells.
  • Induction of Apoptosis: In certain cell lines, treatment with CTCE 9908 has been shown to induce apoptotic pathways, leading to cell death .

Relevant Parameters

  • Concentration for Efficacy: Studies typically utilize concentrations around 100 µg/ml for effective inhibition in vitro.
  • Assay Types: Various assays such as MTT assays and migration assays are employed to assess the compound's efficacy .
Mechanism of Action

The mechanism of action for CTCE 9908 involves several key steps:

  1. Binding Inhibition: CTCE 9908 binds competitively to the CXCR4 receptor, preventing CXCL12 from activating it.
  2. Downstream Signaling Disruption: This inhibition disrupts signaling pathways that promote cell survival, proliferation, and migration.
  3. Impact on Tumor Microenvironment: By inhibiting CXCR4 signaling, CTCE 9908 alters the tumor microenvironment, making it less conducive for metastasis .

Research indicates that this mechanism not only affects tumor cells but also influences immune cell trafficking within tumors.

Physical and Chemical Properties Analysis

CTCE 9908 exhibits several important physical and chemical properties:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Enhanced stability due to modifications in its peptide structure.
  • pH Sensitivity: Maintains activity across a range of physiological pH levels.

These properties make CTCE 9908 suitable for therapeutic applications in oncology .

Applications

CTCE 9908 has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: As an antagonist of CXCR4, it is being explored for its potential to treat various cancers by reducing metastasis.
  • Combination Therapies: Preliminary studies suggest that combining CTCE 9908 with other treatments (e.g., microtubule inhibitors) may enhance therapeutic outcomes .
  • Research Tool: It serves as an important tool for studying CXCR4-related signaling pathways in cancer biology.
Molecular Mechanisms of CXCR4/CXCL12 Axis Modulation by CTCE-9908

Structural Basis of Competitive CXCR4 Antagonism

CTCE-9908 is a synthetic cyclic peptide designed as a structural mimic of the N-terminal domain of C-X-C motif chemokine ligand 12 (CXCL12), the natural ligand of C-X-C chemokine receptor type 4 (CXCR4). This peptide comprises a dimeric structure stabilized by disulfide bonds, with each monomer unit retaining the critical receptor-binding residues (Lys¹, Val³, Ser⁴, and Tyr⁷) essential for CXCR4 interaction [2] [5]. Unlike native CXCL12, which adopts a flexible conformation, CTCE-9908’s constrained cyclic topology enhances binding specificity by preventing proteolytic degradation and optimizing steric complementarity with the CXCR4 extracellular pocket [5].

The antagonism mechanism relies on competitive displacement: CTCE-9908 occupies the orthosteric ligand-binding site of CXCR4 with high affinity (reported IC₅₀ values in the nanomolar range), thereby sterically hindering CXCL12 binding [2] [5]. Mutagenesis studies confirm that disruption of ionic interactions between CTCE-9908’s arginine residues and CXCR4’s aspartate residues (e.g., Asp²⁶², Asp⁹⁷) abrogates inhibitory activity, underscoring the dependence on electrostatic complementarity [5].

Table 1: Structural Features of CTCE-9908 vs. CXCL12

FeatureCTCE-9908CXCL12 (SDF-1α)
Primary StructureCyclic dimer (KGVSLSYRK)Linear monomer (1-68 residues)
Critical ResiduesLys¹, Val³, Ser⁴, Tyr⁷, Arg⁸Lys¹, Val³, Ser⁴, Tyr⁷
Binding Affinity (IC₅₀)10-100 nM~4 nM
Proteolytic StabilityHigh (resistant to CD26/DPP-IV)Low (cleaved by CD26/DPP-IV)

Disruption of CXCL12-Mediated Chemotactic Signaling Pathways

Upon CXCL12 binding, CXCR4 undergoes conformational changes that activate heterotrimeric G proteins (Gαᵢ and Gβγ subunits), triggering downstream effectors. CTCE-9908 binding induces receptor occupancy without G protein activation, effectively uncoupling CXCR4 from its canonical signaling cascades [1] [4]. Key disruptions include:

  • Calcium Flux Inhibition: CTCE-9908 suppresses inositol trisphosphate (IP₃)-mediated calcium release from the endoplasmic reticulum by blocking phospholipase C beta (phospholipase Cβ) activation. In ovarian cancer cells (SKOV3), this reduces intracellular Ca²⁺ mobilization by >80% compared to CXCL12-stimulated controls [1] [5].
  • Chemotaxis Abrogation: By preventing actin polymerization and polarization, CTCE-9908 inhibits directional migration. In vitro assays show a 70-90% reduction in CXCL12-directed migration of breast cancer cells (MDA-MB-231) at CTCE-9908 concentrations ≥100 μg/mL [5] [6].
  • Receptor Internalization Blockade: Unlike CXCL12, CTCE-9908 does not promote β-arrestin recruitment or clathrin-mediated endocytosis, prolonging surface CXCR4 retention but rendering it nonfunctional [1].

Inhibition of Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase and Phosphoinositide 3-Kinase/Protein Kinase B Downstream Effector Systems

CTCE-9908 suppresses proliferative and survival signals by selectively inhibiting key kinases downstream of CXCR4:

  • Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway: CXCL12 typically induces Ras→Raf→mitogen-activated protein kinase kinase→extracellular signal-regulated kinase phosphorylation, driving cyclin D1 expression. CTCE-9908 reduces extracellular signal-regulated kinase 1/2 phosphorylation by 60-75% in glioblastoma and ovarian cancer models, inducing G₂/M cell cycle arrest [1] [4] [5].
  • Phosphoinositide 3-Kinase/Protein Kinase B Pathway: By preventing phosphatidylinositol 3,4,5-trisphosphate generation, CTCE-9908 deactivates protein kinase B (also known as Akt), reducing phosphorylation of pro-survival substrates (e.g., BAD, FOXO1). This decreases cancer cell viability by 40-50% under hypoxic conditions, where CXCR4 expression is elevated [1] [4].
  • Cross-Talk with DNA Damage Response: In ovarian cancer cells, phosphoinositide 3-kinase/protein kinase B inhibition downregulates ataxia telangiectasia mutated kinase and checkpoint kinase 1, culminating in mitotic catastrophe—evidenced by multinucleation and micronuclei formation [5].

Table 2: Downstream Pathway Inhibition by CTCE-9908

PathwayKey Effectors AffectedFunctional ConsequenceReduction vs. Control
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated KinasePhosphorylated extracellular signal-regulated kinase 1/2, Cyclin D1G₂/M arrest, impaired proliferation60-75%
Phosphoinositide 3-Kinase/Protein Kinase BPhosphorylated protein kinase B, Phosphatidylinositol 3,4,5-trisphosphateLoss of survival signals, apoptosis40-50%
JAK/STATPhosphorylated STAT3Reduced angiogenesis55%

Suppression of β1 Integrin Activation in Metastatic Cell Arrest

Metastatic dissemination requires cancer cell adhesion to vascular endothelia or extracellular matrix components via integrins. CXCL12 activates β1 integrin (e.g., VLA-4, VLA-5) through inside-out signaling involving phosphoinositide 3-kinase and Rap1 GTPase. CTCE-9908 disrupts this process via two mechanisms:

  • Direct Steric Hindrance: CTCE-9908 binding induces conformational changes in CXCR4’s cytoplasmic tail, preventing talin binding to β1 integrin’s cytoplasmic domain—a step critical for integrin activation [6] [9].
  • Rap1 Inactivation: By blocking C-X-C chemokine receptor type 4–mediated phosphoinositide 3-kinase activation, CTCE-9908 reduces Rap1-GTP levels by 65% in circulating tumor cells, diminishing affinity of β1 integrin for fibronectin and vascular cell adhesion molecule 1 [6] [9].

Functional assays demonstrate that CTCE-9908 reduces cancer cell adhesion to endothelial monolayers by 70-85%, impeding metastatic niche formation in target organs like bone marrow and lungs [5] [9].

Properties

Product Name

CTCE 9908

IUPAC Name

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C86H147N27O23

Molecular Weight

1927.3 g/mol

InChI

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1

InChI Key

VUYRSKROGTWHDC-ICWZLGNASA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.